molecular formula C23H25FN2O2S B2658193 (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1798423-08-1

(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No. B2658193
M. Wt: 412.52
InChI Key: DGWINLTVPXKVIG-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C23H25FN2O2S and its molecular weight is 412.52. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Central Nervous System Agents

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which share structural features with the compound of interest, has been prompted by their potential as central nervous system agents. These compounds, including 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], have shown marked inhibition of tetrabenazine-induced ptosis, indicating their potential use in treating conditions related to CNS dysfunction Bauer et al., 1976.

Antituberculosis Agents

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Among these compounds, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity against both in vitro Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase supercoiling assay, with minimal cytotoxicity, highlighting its potential as an antituberculosis agent Jeankumar et al., 2013.

Anti-arrhythmic Activity

Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have been synthesized and shown significant anti-arrhythmic activity. This research opens avenues for the development of new therapeutic agents for arrhythmia treatment, demonstrating the broad therapeutic potential of piperidine derivatives in cardiovascular disorders Abdel‐Aziz et al., 2009.

Corrosion Inhibition

Piperidine derivatives have also been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have provided insights into the adsorption behaviors and inhibition efficiencies of these compounds, suggesting their utility in protecting metallic structures against corrosion Kaya et al., 2016.

Histone Deacetylase Inhibitors

N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides, structurally related to the compound , have been identified as potent nanomolar inhibitors of human histone deacetylases. These findings underscore the potential of these compounds in the development of novel therapeutic agents for cancer treatment, through modulation of gene expression Bressi et al., 2010.

properties

IUPAC Name

(E)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O2S/c1-29-19-9-6-17(7-10-19)8-11-22(27)25-16-18-12-14-26(15-13-18)23(28)20-4-2-3-5-21(20)24/h2-11,18H,12-16H2,1H3,(H,25,27)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWINLTVPXKVIG-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.